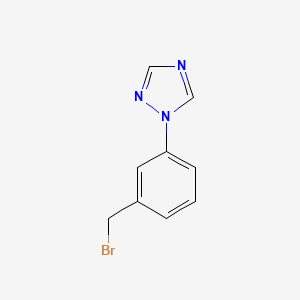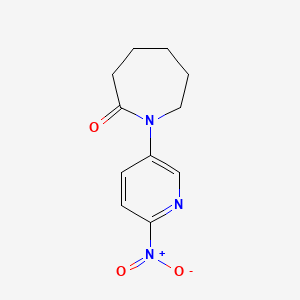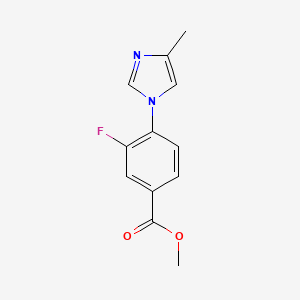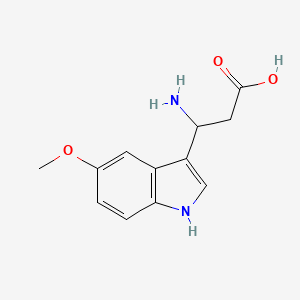
5,6-Diethoxyindoline-2,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6-Diethoxyindoline-2,3-dione is a chemical compound with the molecular formula C12H13NO4. It belongs to the class of indole derivatives, which are known for their significant biological and pharmacological activities. This compound is characterized by the presence of two ethoxy groups at the 5 and 6 positions of the indoline-2,3-dione core structure .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Diethoxyindoline-2,3-dione typically involves the reaction of indoline-2,3-dione with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like acetone or ethanol. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and employing continuous flow techniques to enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions
5,6-Diethoxyindoline-2,3-dione undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur at the indole nucleus.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products
The major products formed from these reactions include quinones, dihydro derivatives, and substituted indoles, depending on the specific reagents and conditions used .
Scientific Research Applications
5,6-Diethoxyindoline-2,3-dione has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex indole derivatives.
Biology: It serves as a probe for studying enzyme mechanisms and interactions.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5,6-Diethoxyindoline-2,3-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is known to modulate enzyme activity and receptor binding .
Comparison with Similar Compounds
Similar Compounds
Indoline-2,3-dione: The parent compound without the ethoxy groups.
5,6-Dimethoxyindoline-2,3-dione: Similar structure with methoxy groups instead of ethoxy.
5,6-Dichloroindoline-2,3-dione: Contains chlorine atoms instead of ethoxy groups.
Uniqueness
5,6-Diethoxyindoline-2,3-dione is unique due to the presence of ethoxy groups, which can influence its chemical reactivity and biological activity. These groups can enhance solubility and modify the compound’s interaction with biological targets, making it distinct from other similar compounds .
Properties
Molecular Formula |
C12H13NO4 |
|---|---|
Molecular Weight |
235.24 g/mol |
IUPAC Name |
5,6-diethoxy-1H-indole-2,3-dione |
InChI |
InChI=1S/C12H13NO4/c1-3-16-9-5-7-8(6-10(9)17-4-2)13-12(15)11(7)14/h5-6H,3-4H2,1-2H3,(H,13,14,15) |
InChI Key |
APYJLECSXVSNIL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C2C(=C1)C(=O)C(=O)N2)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(3-Ethylphenyl)-1H-pyrazolo[3,4-b]pyridin-3(2H)-one](/img/structure/B11874273.png)









![2-[2-(Trifluoromethoxy)phenyl]pyrrolidine](/img/structure/B11874345.png)
![5,7-Dimethyl[1,2,4]triazolo[4,3-a]quinoxaline-1,4(2H,5H)-dione](/img/structure/B11874355.png)

![1-(7-Chloro-1-isopropyl-1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone](/img/structure/B11874363.png)
